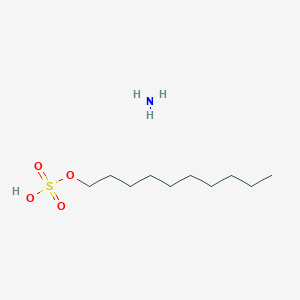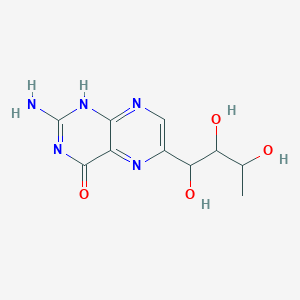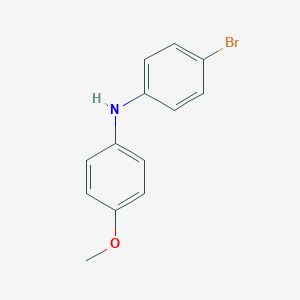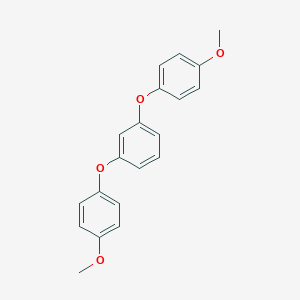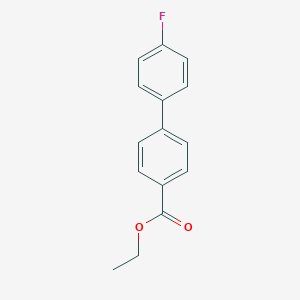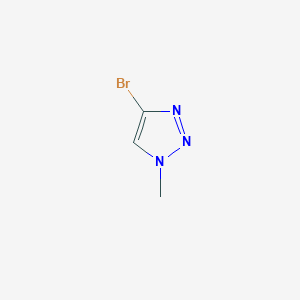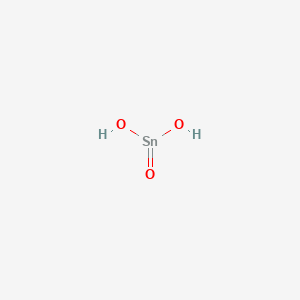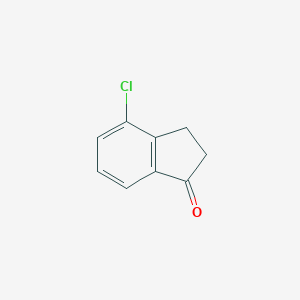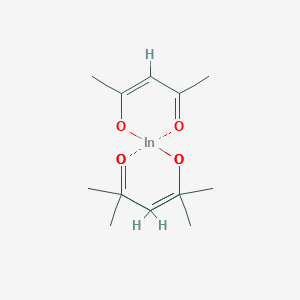
Ethyl 4-(2-cyanoacetamido)benzoate
Overview
Description
Ethyl 4-(2-cyanoacetamido)benzoate is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its versatile chemical structure, which allows it to participate in various chemical reactions and form a wide range of derivatives. It is often used as a precursor in the synthesis of more complex molecules, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Ethyl 4-(2-cyanoacetamido)benzoate is a derivative of benzocaine, a well-known drug . The primary targets of this compound are Gram-positive and Gram-negative bacteria , including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Mode of Action
The compound interacts with its bacterial targets through a series of reactions, including facile coupling, Michael addition, condensation, and nucleophilic attack . These reactions lead to the synthesis of various scaffolds containing the benzocaine core .
Biochemical Pathways
The compound affects several biochemical pathways. It serves as a precursor for the synthesis of triazine, pyridone, thiazolidinone, thiazole, and thiophene scaffolds . These scaffolds are synthesized through various reactions, including the coupling reaction and the formation of cyclized triazine products .
Pharmacokinetics
Its parent compound, benzocaine, is known for its low pka value and solubility in aqueous conditions . These properties allow benzocaine to remain localized in wounds, providing long-term pain relief
Result of Action
The compound exhibits potent antibacterial activity against its bacterial targets The compound’s parent, benzocaine, is known for its pain-relieving, antioxidative, and antimicrobial activity .
Action Environment
The compound’s parent, benzocaine, is known to remain localized in wounds, which is relevant for providing long-term pain relief This suggests that the compound’s action, efficacy, and stability may be influenced by the local environment of the wound
Biochemical Analysis
Biochemical Properties
It has been used as a precursor for the synthesis of various scaffolds, including triazine, pyridone, thiazolidinone, thiazole, and thiophene . These scaffolds have been synthesized using facile coupling, Michael addition, condensation, and nucleophilic attack reactions .
Cellular Effects
Its derivatives have shown antibacterial activities against Gram-positive and Gram-negative bacteria .
Molecular Mechanism
Its derivatives have been studied using molecular docking and QSAR studies .
Temporal Effects in Laboratory Settings
It has been used as a precursor for the synthesis of various scaffolds .
Metabolic Pathways
It has been used as a precursor for the synthesis of various scaffolds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-cyanoacetamido)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of benzocaine with 1-cyanoacetyl-3,5-dimethylpyrazole. This reaction yields this compound with good efficiency . Another method involves the reaction of ethyl 4-aminobenzoate with cyanoacetic acid under appropriate conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-cyanoacetamido)benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the cyanoacetamido group acts as a nucleophile.
Condensation Reactions: It can undergo condensation reactions to form more complex heterocyclic compounds.
Cyclization Reactions: The compound can be cyclized to form triazine, pyridone, thiazolidinone, thiazole, and thiophene derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phenylisothiocyanate, thioglycolic acid, and elemental sulfur . Typical reaction conditions involve the use of solvents such as ethanol and pyridine, with reactions often carried out at elevated temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, such as aminothiazole derivatives and thiazolidinone derivatives . These products are of significant interest due to their potential biological activities.
Scientific Research Applications
Ethyl 4-(2-cyanoacetamido)benzoate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential drug candidates, particularly those with antimicrobial and anticancer properties.
Biological Research: The compound is employed in studies involving molecular docking and QSAR modeling to evaluate its interactions with biological targets.
Industrial Applications: It is used in the production of various fine chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Ethyl 4-(2-cyanoacetamido)benzoate can be compared with other similar compounds, such as:
Benzocaine: A local anesthetic with a similar 4-aminobenzoate structure.
Procaine: Another local anesthetic with structural similarities to benzocaine.
Tetracaine: A more potent local anesthetic with a similar core structure.
The uniqueness of this compound lies in its cyanoacetamido group, which imparts distinct chemical reactivity and potential biological activities not observed in the other compounds mentioned.
Properties
IUPAC Name |
ethyl 4-[(2-cyanoacetyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)9-3-5-10(6-4-9)14-11(15)7-8-13/h3-6H,2,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSPTNNCXGBAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396495 | |
| Record name | Ethyl 4-(2-cyanoacetamido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15029-53-5 | |
| Record name | Ethyl 4-(2-cyanoacetamido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Ethyl 4-(2-cyanoacetamido)benzoate chosen as a starting material in this study?
A1: The researchers selected this compound as a key building block due to its multifunctional nature. This compound possesses both electrophilic and nucleophilic centers [], making it highly versatile for synthesizing diverse heterocyclic compounds with potential antioxidant properties. This versatility stems from the presence of the cyano group, the amide group, and the ester group, each offering distinct reactive sites.
Q2: How does the structure of this compound-derived compounds relate to their antioxidant activity?
A2: The study highlighted that modifications to the this compound scaffold led to variations in antioxidant activity. While the exact Structure-Activity Relationship (SAR) wasn't fully elucidated, the authors observed that certain derivatives, particularly compound 5, demonstrated significant antioxidant capacity in DPPH assays. Further investigation into the thermodynamic descriptors, such as ionization potential (IP) and bond dissociation enthalpy (BDE), suggested that the antioxidant mechanism of these compounds might involve a Single Electron Transfer followed by Proton Transfer (SET–PT) pathway []. These findings underscore the importance of structural modifications in fine-tuning the antioxidant properties of this compound derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



